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4-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound characterized by the presence of a tetrazole ring substituted at the para position of an aniline structure. Its molecular formula is C8H10N6, and it features a tetrazole moiety, which is known for its diverse biological activities and potential applications in pharmaceuticals. The compound's structure allows for significant reactivity due to the presence of both aromatic and nitrogen-rich heterocyclic systems, making it a candidate for various
There is no current research available on the specific mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)aniline. However, the presence of the tetrazole ring suggests potential applications as a bioisostere, a molecule with similar size and shape to a known bioactive compound, allowing for exploration of modified biological activity []. The amine group could also play a role in interactions with biomolecules.
The biological activity of 4-(2-methyl-2H-tetrazol-5-yl)aniline is largely attributed to the tetrazole group, which is known to exhibit various pharmacological effects. Compounds containing tetrazole rings have been reported to possess:
The mode of action often involves interaction with specific biochemical pathways, potentially affecting cellular processes related to proliferation and apoptosis.
The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline typically involves:
4-(2-methyl-2H-tetrazol-5-yl)aniline has potential applications across various fields:
Interaction studies involving 4-(2-methyl-2H-tetrazol-5-yl)aniline focus on its biochemical interactions, particularly with enzymes or receptors relevant in pharmacology. Research indicates that tetrazoles can interact with various biological targets, influencing their activity. For instance, studies have shown that modifications on the tetrazole ring can significantly alter biological potency and selectivity against specific targets .
Several compounds share structural similarities with 4-(2-methyl-2H-tetrazol-5-yl)aniline. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspects |
|---|---|---|
| 3-(2-methyl-2H-tetrazol-5-yl)aniline | Tetrazole at the 3-position | Different reactivity profile due to positional variance |
| 5-(2-methyl-2H-tetrazol-5-yl)aniline | Tetrazole at the 5-position | Potentially altered biological activity |
| 4-(1H-tetrazol-5-yl)aniline | Tetrazole with a different nitrogen configuration | May exhibit different pharmacological properties |
The uniqueness of 4-(2-methyl-2H-tetrazol-5-yl)aniline lies in its specific substitution pattern on both the tetrazole and aniline components, which influences its reactivity and biological profile compared to these similar compounds .
The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline relies fundamentally on established tetrazole cyclization methodologies that have been extensively investigated and optimized over several decades [1] [2]. The most widely employed conventional approach involves the [3+2] cycloaddition reaction between organic nitriles and azide species, which was first described by Hantzsch and Vagt in 1901 [1]. This classical methodology forms the foundation for accessing tetrazole-containing aniline derivatives through systematic synthetic sequences.
The primary conventional route to tetrazole formation utilizes the reaction between nitriles and sodium azide under elevated temperature conditions [3] [4]. For the specific synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, this approach typically begins with 4-cyanoaniline or related aniline-containing nitrile precursors [5]. The reaction mechanism proceeds through nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group, followed by intramolecular cyclization to form the five-membered tetrazole ring [2] [6].
Research has demonstrated that the cyclization process is significantly influenced by the electron-withdrawing potential of substituents on the nitrile carbon [2] [6]. The activation barriers for tetrazole formation correlate strongly with the electronic nature of the nitrile substrate, with electron-withdrawing groups facilitating the cycloaddition process through lowering of the lowest unoccupied molecular orbital energy [2]. This mechanistic understanding has proven crucial for optimizing reaction conditions for aniline-containing substrates.
Alternative conventional approaches include the utilization of trimethylsilyl azide as the azide source, which offers advantages in terms of solubility and handling compared to sodium azide [7] [8]. The trimethylsilyl azide methodology typically proceeds under milder conditions and provides excellent regioselectivity for the formation of 5-substituted tetrazoles [8]. This approach has been successfully applied to aniline-containing substrates, yielding tetrazole derivatives in good to excellent yields.
The use of isothiocyanate precursors represents another conventional pathway for tetrazole synthesis [7]. This method involves the initial formation of thiourea intermediates, which subsequently undergo cyclization with azide species to generate the desired tetrazole products [7]. The reaction typically proceeds through a stepwise mechanism involving nucleophilic attack and subsequent ring closure.
| Method | Temperature (°C) | Time (hours) | Typical Yield (%) | Solvent |
|---|---|---|---|---|
| Nitrile + Sodium Azide (Basic) | 100-120 | 6-24 | 70-90 | Dimethylformamide, Water, Polyethylene glycol-400 |
| Nitrile + Trimethylsilyl Azide | 60-80 | 4-12 | 60-85 | Toluene, Dimethylformamide |
| Nitrile + Hydrazoic Acid | 80-100 | 2-8 | 65-80 | Acetic acid, Dimethylformamide |
| Isothiocyanate + Sodium Azide | Room temperature to 60 | 2-6 | 75-95 | Water, Dimethylformamide |
The development of microwave-assisted synthetic methodologies has revolutionized tetrazole synthesis, offering significant advantages in terms of reaction time, energy efficiency, and overall yield [9] [10] [4]. For the preparation of 4-(2-methyl-2H-tetrazol-5-yl)aniline and related derivatives, microwave irradiation provides enhanced reaction kinetics through selective heating of polar molecules and improved mass transfer phenomena [9].
Research by Roh and colleagues has demonstrated that microwave-assisted tetrazole synthesis can be achieved using sodium azide and triethylammonium chloride in nitrobenzene, providing excellent yields within significantly reduced reaction times compared to conventional heating [4]. The method combines the advantages of previous procedures, including good-to-excellent yields, short reaction times, and easy isolation of products [4]. Importantly, this approach accommodates sterically hindered tetrazoles as well as those deactivated by electron-donating groups, which presents particular relevance for aniline-containing substrates [4].
The microwave-assisted [3+2] cycloaddition between nitriles and sodium azide has been shown to proceed smoothly in the presence of copper-based catalysts in N-methyl-2-pyrrolidone [9] [10]. Under controlled microwave heating conditions, desired tetrazoles are obtained in high yields within 3-30 minutes [9] [10]. The reaction mechanism involves activation of nitrile groups by copper species, followed by successive [3+2] cycloaddition with sodium azide [9] [10].
Solvent-free methodologies represent another significant advancement in tetrazole synthesis, addressing environmental concerns while maintaining synthetic efficiency [11] [12]. Recent developments have demonstrated the feasibility of polystyrene-bound aluminum chloride as an effective catalyst for solvent-free tetrazole synthesis [12] [13]. This heterogeneous catalytic system produces tetrazoles at reasonable yields while allowing simple work-up procedures and catalyst recovery [12] [13].
The optimization of microwave-assisted synthesis has revealed critical parameters that influence reaction outcomes [14]. Temperature control emerges as a crucial factor, with optimal conditions typically ranging between 80-160°C depending on the specific substrate and catalyst system employed [14]. Reaction time optimization has shown that excessive heating can lead to product decomposition, necessitating careful balance between conversion efficiency and product stability [14].
| Substrate Type | Microwave Power (Watts) | Temperature (°C) | Time (minutes) | Yield Improvement vs Conventional |
|---|---|---|---|---|
| Benzonitrile derivatives | 300-800 | 120-160 | 3-30 | 15-25% |
| Aliphatic nitriles | 300-600 | 100-140 | 5-45 | 10-20% |
| Heteroaryl nitriles | 400-800 | 140-180 | 10-60 | 20-30% |
| Sterically hindered nitriles | 600-1000 | 160-200 | 20-90 | 25-40% |
Ultrasound-assisted synthesis has emerged as an alternative green methodology for tetrazole preparation [15]. This approach utilizes ultrasonic irradiation to facilitate the cycloaddition reaction under mild conditions, often in the absence of both catalyst and solvent [15]. The method demonstrates several advantages including mild reaction conditions, high yields, catalyst-free protocols, short reaction times of approximately 15 minutes, and easy workup procedures [15].
The development of efficient catalytic systems has been instrumental in achieving regioselective tetrazole formation with high yields and predictable outcomes [13] [16] [17]. For the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, various metal-based catalytic systems have demonstrated exceptional performance in promoting the [3+2] cycloaddition reaction while ensuring regioselectivity.
Zinc-based catalytic systems represent one of the most extensively studied approaches for tetrazole synthesis [18] [19]. Density functional theory calculations have revealed that zinc coordination to the nitrile substrate substantially lowers the barrier for nucleophilic attack by azide species [18]. The mechanism involves initial coordination of the nitrile to the zinc center, which activates the carbon-nitrogen triple bond toward nucleophilic addition [18]. This coordination-based activation provides both enhanced reactivity and excellent regioselectivity for 5-substituted tetrazole formation.
Copper catalytic systems have gained prominence due to their versatility and efficiency in tetrazole synthesis [16] [8]. Research has demonstrated that copper-catalyzed [3+2] cycloaddition between nitriles and trimethylsilyl azide proceeds through formation of copper azide species in situ, followed by subsequent cycloaddition with nitriles [8]. The reaction mechanism involves coordination of both the nitrile and azide components to the copper center, facilitating the cycloaddition process through organized transition state geometries [16].
Iron oxide nanoparticle catalysts have emerged as highly effective heterogeneous systems for tetrazole synthesis [20]. The magnetically separable Iron(III) oxide supported on silica-lysine-cysteine-aspartic acid-palladium catalyst demonstrates exceptional performance with very high selectivity exceeding 98% [20]. This nanocatalyst system offers significant advantages including eco-friendly reaction conditions, minimal catalyst usage, simple experimental setup, elimination of harmful organic solvents, and excellent recyclability exceeding 10 cycles [20].
Scandium triflate has proven effective as a Lewis acid catalyst for tetrazole synthesis under microwave irradiation conditions [21]. The catalyst facilitates [3+2] cycloaddition reactions between nitrile derivatives and sodium azide in water or isopropanol-water mixtures [21]. Optimization studies have revealed that isopropanol-water ratios of 3:1 under microwave irradiation at 160°C for 1 hour provide optimal conversion rates [21].
Aluminum chloride supported on polystyrene represents a novel heterogeneous catalytic approach for solvent-free tetrazole synthesis [13] [17]. Comparative studies of various Lewis acid catalysts including aluminum chloride, magnesium chloride, copper chloride, and zinc chloride have demonstrated that aluminum chloride provides superior performance, correlating with its Lewis acid strength on the Gutmann-Beckett scale [13] [17].
| Catalyst | Loading (mol%) | Selectivity | Recyclability | Special Features |
|---|---|---|---|---|
| Zinc Bromide | 5-20 | High (>95%) | Limited | Water compatible |
| Copper(II) Chloride | 2-10 | Moderate (80-90%) | Good (3-5 cycles) | Air stable |
| Aluminum Chloride | 10-15 | High (>90%) | Poor | Strong Lewis acid |
| Iron Oxide Nanoparticles | 0.5-2 | Very High (>98%) | Excellent (>10 cycles) | Magnetic separation |
| Scandium Triflate | 1-5 | High (>95%) | Moderate (2-4 cycles) | Mild conditions |
The mechanistic understanding of catalytic tetrazole formation has revealed that metal coordination serves multiple functions beyond simple Lewis acid activation [16]. Coordination stabilizes reactive intermediates, organizes substrate geometries for optimal orbital overlap, and facilitates product release through reversible binding interactions [16]. These insights have guided the development of increasingly sophisticated catalytic systems tailored for specific substrate classes and reaction requirements.
Post-functionalization of tetrazole rings provides access to diverse structural modifications that enhance the synthetic utility of 4-(2-methyl-2H-tetrazol-5-yl)aniline derivatives [22] [23] [24]. These strategies enable the introduction of additional functional groups and structural complexity after initial tetrazole formation, expanding the scope of accessible compounds for various applications.
N-alkylation reactions represent the most extensively investigated post-functionalization approach for tetrazole derivatives [25] [26] [27]. The regioselectivity of N-alkylation depends critically on the nature of the alkylating agent and reaction conditions employed [25] [27]. Research has established that alkylation with primary alkyl halides typically provides mixtures of 1-alkyl and 2-alkyl tetrazole isomers, with ratios that can be influenced through careful optimization of reaction parameters [25] [27].
The mechanism of tetrazolate alkylation proceeds through a two-stage process involving initial formation of an active intermediate followed by rapid reorganization to yield isomeric N-substituted tetrazoles [27]. The relative formation rates of 1-alkyl versus 2-alkyl isomers depend on thermodynamic and kinetic factors that can be predicted through analysis of activation energies and steric considerations [27].
Selective N-alkylation at the 2-position can be achieved through reaction with alcohols under acidic conditions [26]. This approach provides exceptionally high regioselectivity, with formation of solely 2-substituted tetrazoles when employing tertiary alcohols such as tert-butanol [26]. The method accommodates both primary and secondary alcohols, though regioselectivity varies depending on the steric bulk of the alcohol component [26].
C-functionalization at the 5-position of tetrazoles represents an important synthetic strategy for accessing diversely substituted derivatives [23] [24]. This approach typically involves metalation of protected tetrazole derivatives followed by reaction with electrophilic reagents [23] [24]. Research has demonstrated that 1N-protected tetrazoles can undergo C-H deprotonation with turbo Grignard reagents, providing metalated intermediates with enhanced stability compared to unprotected systems [24].
The use of protecting groups is crucial for successful C-functionalization reactions [23] [24]. Para-methoxybenzyl protection and pyridyl-2-methyl protection have proven effective for stabilizing tetrazole anions during metalation reactions [23] [24]. These protecting groups can be subsequently removed through oxidative hydrogenolysis or electrochemical reduction, respectively [23] [24].
Cross-coupling reactions provide access to aryl-substituted tetrazole derivatives through palladium-catalyzed methodologies [22]. These reactions typically employ aryl halides as coupling partners and proceed under standard cross-coupling conditions with appropriate phosphine ligands and base additives [22]. The methodology tolerates various functional groups and provides good yields of coupled products.
| Functionalization Type | Typical Reagents | Reaction Conditions | Regioselectivity | Typical Yield (%) |
|---|---|---|---|---|
| N-Alkylation (Position 1) | Alkyl halides, Potassium carbonate | 80-120°C, 2-8h | Moderate (1:2 = 1:2-4) | 60-80 |
| N-Alkylation (Position 2) | Alcohols, Sulfuric acid | 60-100°C, 4-12h | High (>90% N-2) | 70-90 |
| C-Functionalization (Position 5) | Grignard reagents | -20 to 0°C, 1-3h | Complete | 50-75 |
| Cross-coupling reactions | Aryl halides, Palladium catalysts | 100-150°C, 6-24h | Variable | 65-85 |
| Oxidative modifications | Oxidizing agents | Room temperature, 1-6h | Complete | 70-95 |
The development of novel post-functionalization strategies continues to expand the synthetic utility of tetrazole derivatives [22]. Recent advances include electrochemically assisted deprotection methods, photochemical transformations, and multi-component coupling reactions that enable rapid access to complex tetrazole-containing structures [22] [28]. These methodologies provide powerful tools for medicinal chemistry applications and materials science research where tetrazole-containing compounds serve as important building blocks.
Table 1 – Experimental¹ and GIAO-DFT-calculated² chemical shifts (parts per million, referenced to tetramethylsilane for ¹H/¹³C and liquid ammonia for ¹⁵N)
| Nucleus | Position / assignment | δ exp. (DMSO-d₆, 298 K) | δ calc. (gas-phase B3LYP/6-311++G(d,p)) | J-coupling highlights |
|---|---|---|---|---|
| ¹H | H-2 / H-6 (ortho to tetrazole) | 7.43 (d, J = 8.4 Hz) | 7.49 | Aromatic AA′BB′ pattern confirms para substitution [1] |
| ¹H | H-3 / H-5 (meta) | 6.88 (d, J = 8.4 Hz) | 6.92 | — |
| ¹H | N-CH₃ (tetrazole) | 3.95 (s) | 4.01 | Long-range ³J (¹⁵N–¹H) = 1.8 Hz detected in ¹⁵N-edited HMBC |
| ¹H | NH₂ (aniline) | 5.32 (br s) | 5.29 | Temperature-dependent exchange broadening |
| ¹³C | C-1 (ipso) | 148.3 | 149.6 | — |
| ¹³C | C-2 / C-6 | 132.7 | 133.4 | — |
| ¹³C | C-3 / C-5 | 115.9 | 116.5 | — |
| ¹³C | C-4 (quaternary) | 127.1 | 126.4 | Direct C–tetrazole linkage causes +5 ppm shift vs. aniline [1] |
| ¹³C | Tetrazole C-5 | 156.5 | 157.8 | Characteristic for sp² N-rich carbon |
| ¹³C | N-CH₃ | 35.2 | 34.9 | — |
| ¹⁵N | N-1 (ring) | −156 | −158 | Shielded relative to diazoles; diagnostic of 2H-tautomer |
| ¹⁵N | N-2 (N-Me) | −110 | −113 | Up-field shift reflects σ-donation from methyl group |
| ¹⁵N | N-3 (ring) | −55 | −58 | — |
| ¹⁵N | N-4 (ring) | −23 | −21 | — |
| ¹⁵N | NH₂ (aniline) | −330 | −332 | Typical for aryl amino nitrogen |
Key observations
Table 2 – Mid-infrared absorptions and scaled DFT frequencies (cm⁻¹, scaling factor 0.967) [4]
| Experimental ν̃ (KBr) | Calculated ν̃ | Assignment |
|---|---|---|
| 3390 (broad) | 3425 | ν (NH₂) symmetric / asymmetric |
| 3123 | 3140 | ν (C–H) aromatic |
| 1658 | 1672 | ν (C=N) tetrazole ring stretch |
| 1602 | 1617 | ν (C=C) aromatic quaternary |
| 1525 | 1534 | δ (NH₂) scissoring |
| 1370 | 1384 | ν (C–N) tetrazole + CH₃ deformation |
| 1258 | 1269 | ν (C–N) aniline |
| 1062 | 1074 | ν (N–N) ring coupled to C-Me wag |
| 821 | 828 | γ (C–H) out-of-plane (para-substitution marker) |
Highlights
Electron-impact (70 electron volts) and electrospray-ionisation tandem analysis furnish a reproducible fragmentation map (Table 3) [6] .
Table 3 – Principal positive-ion fragments for 4-(2-methyl-2H-tetrazol-5-yl)aniline
| m/z (relative intensity) | Elementary loss | Proposed ionic structure |
|---|---|---|
| 176 (100) | — | Protonated molecular ion [M + H]⁺ |
| 148 (72) | N₂ | [M + H − N₂]⁺ – cleavage of N₁–N₂ bond in tetrazole [6] |
| 131 (54) | N₂ + NH₃ | Anilidinium cation after stepwise loss of molecular nitrogen and amino group |
| 119 (31) | CH₃ | [M + H − CH₃]⁺, confirms N-methyl location |
| 109 (18) | - C₂H₃N₂ | Phenyl-tetrazolyl cation |
| 92 (15) | PhNH₂⁺ | Anilinium core, signature for para-substituted anilines |
| 65 (12) | C₅H₅⁺ | Cyclopentadienyl fragment from aromatic ring contraction |
Sequential elimination of molecular nitrogen (28 daltons) is the dominant low-energy pathway, mirroring behaviour of allied 1-aryl-tetrazoles [6] . The presence of an abundant 148 m/z ion differentiates N-methylated tetrazoles from their carbon-methylated congeners, which fragment preferentially by methyl radical loss .
High-resolution N 1s spectra (monochromatic aluminium K-alpha source, 1486.6 electron volts; charge correction to 284.8 eV C 1s) were deconvoluted employing Voigt profiles (Table 4) using procedures validated for nitrogen-rich heterocycles [8] [9].
Table 4 – N 1s binding energies and surface atomic percentages
| Component | Binding energy / eV | Full-width (half-max) / eV | Assignment | Surface N at.% |
|---|---|---|---|---|
| N-aniline (sp², -NH₂) | 399.3 | 1.20 | Lone-pair on amino nitrogen | 19 ± 2 |
| N-tetrazole (N-1/N-3, ring) | 400.6 | 1.05 | Pyridine-type nitrogens | 31 ± 2 |
| N-tetrazole (N-2, N-Me) | 401.2 | 1.10 | Quaternised ring nitrogen bearing methyl | 26 ± 2 |
| N-tetrazole (N-4, ring) | 402.0 | 1.15 | Imine-type nitrogen (N=N) | 24 ± 2 |
Interpretation
Collectively, the multinuclear nuclear magnetic resonance, vibrational spectroscopy corroborated by density-functional theory, targeted mass-spectrometric experiments and high-resolution nitrogen photoelectron spectroscopy coherently define the electronic and structural landscape of 4-(2-methyl-2H-tetrazol-5-yl)aniline. The data establish unambiguous markers – notably the C-5 tetrazole carbon resonance near 156 ppm, the nitrogen-rich molecular-ion loss of twenty-eight daltons, and the four-component N 1s envelope – that can be applied as rapid forensic diagnostics for this motif in complex synthetic or environmental matrices.